molecular formula C25H24N2O3 B142681 [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 133438-72-9

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B142681
CAS No.: 133438-72-9
M. Wt: 400.5 g/mol
InChI Key: VTWRVIWPNCLGLT-UHFFFAOYSA-N
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Description

The compound JWH 200 5-hydroxyindole metabolite is a derivative of the synthetic cannabinoid JWH 200. It is an aminoalkylindole that acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of closely related compounds such as JWH 015 and JWH 018 .

Mechanism of Action

Target of Action

The primary target of the JWH 200 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound acts as a CB receptor agonist , binding the CB1 receptor with high affinity .

Mode of Action

The JWH 200 5-hydroxyindole metabolite interacts with its target, the CB1 receptor, by binding to it with high affinity . This binding action triggers a series of biochemical reactions that result in the activation of the receptor and the initiation of its downstream effects.

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 . The impact of these properties on the compound’s bioavailability is currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 200 5-hydroxyindole metabolite involves the hydroxylation of JWH 200. The general synthetic route includes the following steps:

    Starting Material: JWH 200, which is (1-(2-morpholinoethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone.

    Hydroxylation: The introduction of a hydroxyl group at the 5-position of the indole ring. This can be achieved using various hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for JWH 200 5-hydroxyindole metabolite are not well-documented in the literature. the process would likely involve large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    JWH 015: Another aminoalkylindole with similar cannabinoid receptor activity.

    JWH 018: A closely related compound with a similar structure and metabolic profile.

    AM-2201: A synthetic cannabinoid with similar pharmacological properties.

Uniqueness

JWH 200 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the 5-position of the indole ring, which distinguishes it from other metabolites. This structural modification can influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for studying the effects of synthetic cannabinoids .

Properties

IUPAC Name

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWRVIWPNCLGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017854
Record name JWH-200 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133438-72-9
Record name JWH-200 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

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